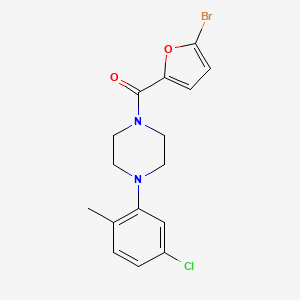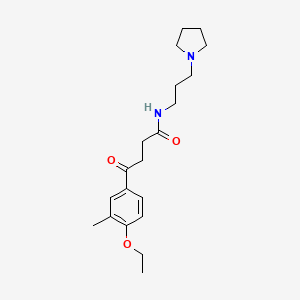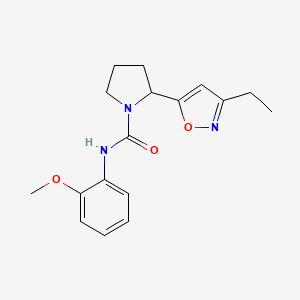
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine is not fully understood. However, it is thought to exert its effects through multiple pathways.
Anticancer: this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Anti-inflammatory: this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB pathway. It has also been shown to reduce the infiltration of immune cells into inflamed tissues by inhibiting the expression of adhesion molecules.
Neuroprotective: this compound has been found to protect neurons against oxidative stress and neurotoxicity by activating the Nrf2 pathway and inhibiting the JNK pathway. It has also been shown to improve cognitive function by increasing the expression of neurotrophic factors such as BDNF.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects.
Anticancer: this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Anti-inflammatory: this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues.
Neuroprotective: this compound has been found to protect neurons against oxidative stress and neurotoxicity, as well as improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has several advantages and limitations for lab experiments.
Advantages: this compound is a relatively stable compound that can be easily synthesized in the lab. It has also been found to have potent activity against various diseases, making it a promising target for drug development.
Limitations: this compound has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood. This makes it difficult to assess its potential for clinical use.
Orientations Futures
There are several future directions for research on 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine.
1. Further studies on the pharmacokinetic and pharmacodynamic properties of this compound are needed to assess its potential for clinical use.
2. Studies on the efficacy of this compound in animal models of various diseases, including cancer, inflammation, and neurological disorders, are needed to further evaluate its therapeutic potential.
3. Studies on the mechanism of action of this compound are needed to better understand its effects on cellular pathways and identify potential targets for drug development.
4. Studies on the structure-activity relationship of this compound are needed to identify more potent and selective analogs for drug development.
5. Studies on the toxicity and safety of this compound are needed to assess its potential for clinical use.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine involves the reaction of 5-bromo-2-furoic acid with 5-chloro-2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with piperazine in the presence of a base such as triethylamine to give the final product.
Applications De Recherche Scientifique
1-(5-bromo-2-furoyl)-4-(5-chloro-2-methylphenyl)piperazine has been found to have potential applications in the treatment of various diseases. In particular, it has been studied for its anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer: Several studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Anti-inflammatory: this compound has also been found to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues. This suggests that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective: this compound has also been studied for its neuroprotective properties. It has been found to protect neurons against oxidative stress and neurotoxicity, as well as improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-11-2-3-12(18)10-13(11)19-6-8-20(9-7-19)16(21)14-4-5-15(17)22-14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJPQWYRYLXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)



![(2-furylmethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-morpholin-4-ylethyl)amine](/img/structure/B5906849.png)
![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)

![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)

![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide](/img/structure/B5906889.png)
![4-cyclohexyl-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5906895.png)
![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)
